
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the amino group and the cyclopropylmethyl group. Common reagents used in these reactions include amines, alkyl halides, and reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents to the piperidine ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of new diagnostic tools.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-(((benzylamino)methyl)piperidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one lies in the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This may influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-2-4-12(16)9-15-8-11-5-6-11/h10-12,15H,2-9,14H2,1H3/t10?,12-/m0/s1 |
InChI Key |
ZNBQYFLEHCZNDZ-KFJBMODSSA-N |
Isomeric SMILES |
CC(C(=O)N1CCCC[C@H]1CNCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



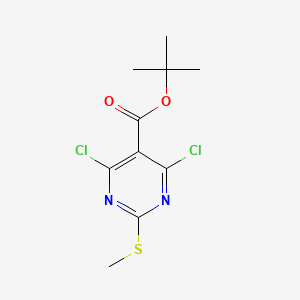
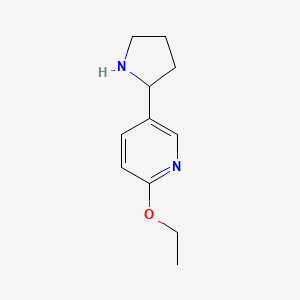

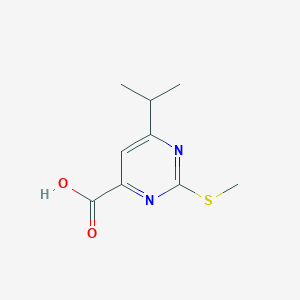



![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide](/img/structure/B11808921.png)
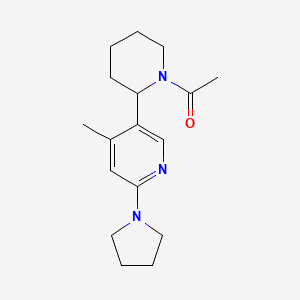

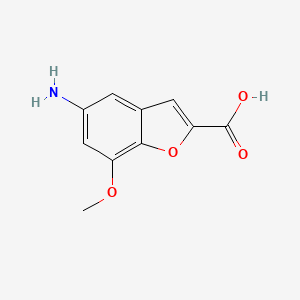
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B11808941.png)
